

Torulene: A Potent Provitamin A Source with Efficacy Comparable to Beta-Carotene

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Torulene*

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New research indicates that **torulene**, a carotenoid produced by various microorganisms, demonstrates significant provitamin A activity, positioning it as a viable alternative to beta-carotene. In vitro studies have confirmed that **torulene** can be enzymatically converted to retinal, the precursor of vitamin A, by the same key enzyme that metabolizes beta-carotene.

Torulene, a natural pigment found in red yeasts and other microbes, has emerged as a subject of interest for researchers in nutrition and drug development due to its potential health benefits, including its role as a precursor to vitamin A.[1][2] Like the well-established provitamin A carotenoid, beta-carotene, **torulene** possesses a molecular structure that allows it to be converted into vitamin A within the body.

Enzymatic Conversion to Vitamin A

The conversion of provitamin A carotenoids to vitamin A is primarily mediated by the enzyme beta-carotene 15,15'-dioxygenase (BCMO1) in the small intestine.[3] A pivotal in vitro study demonstrated that BCMO1 isolated from rabbit small intestine mucosa successfully cleaves **torulene** to produce retinal, confirming its provitamin A potential.[3] This finding is significant as it establishes a direct biochemical pathway for **torulene**'s conversion to a usable form of vitamin A.

While direct quantitative comparisons of the in vivo conversion efficiency of **torulene** to retinol in terms of Retinol Activity Equivalents (RAE) are not yet widely available in published literature, the established enzymatic conversion provides a strong foundation for its efficacy. For context, the provitamin A activity of another related microbial carotenoid, torularhodin, has

been reported to be approximately 75% that of beta-carotene, although the primary experimental data for this specific comparison requires further investigation.^[1]

Comparative Provitamin A Efficacy

The table below summarizes the known provitamin A activity of **torulene** in comparison to other well-known carotenoids. It is important to note that while the qualitative provitamin A activity of **torulene** is confirmed, precise RAE values from human or animal studies are still an active area of research.

Carotenoid	Provitamin A Activity	Key Converting Enzyme	Notes
Torulene	Yes	BCMO1	Enzymatic conversion to retinal demonstrated in vitro. [3] Quantitative in vivo data is limited.
Beta-carotene	Yes (High)	BCMO1	Well-established conversion rates (e.g., 12:1 dietary beta-carotene to retinol by weight).
Alpha-carotene	Yes (Moderate)	BCMO1	Approximately half the provitamin A activity of beta-carotene.
Beta-cryptoxanthin	Yes (Moderate)	BCMO1	Approximately half the provitamin A activity of beta-carotene.
Lycopene	No	N/A	Lacks the necessary beta-ionone ring structure for BCMO1 cleavage.
Lutein	No	N/A	Lacks the necessary beta-ionone ring structure for BCMO1 cleavage.
Zeaxanthin	No	N/A	Lacks the necessary beta-ionone ring structure for BCMO1 cleavage.

Experimental Protocols

In Vitro Carotenoid Cleavage Assay

A common method to assess the provitamin A potential of a carotenoid is through an in vitro cleavage assay using a source of the BCMO1 enzyme.

Objective: To determine if a target carotenoid (e.g., **torulene**) can be cleaved by BCMO1 to produce retinal.

Materials:

- Purified BCMO1 enzyme or a tissue homogenate known to contain the enzyme (e.g., from rabbit or rat small intestine).[3]
- Target carotenoid (e.g., **torulene**) and a positive control (e.g., beta-carotene) dissolved in an appropriate solvent.
- Reaction buffer (e.g., phosphate buffer with bile salts and antioxidants).
- High-Performance Liquid Chromatography (HPLC) system for the separation and quantification of retinal.

Procedure:

- The BCMO1 enzyme preparation is incubated with the carotenoid substrate in the reaction buffer at a controlled temperature (e.g., 37°C).
- The reaction is stopped at specific time points by adding a solvent to extract the lipids, including any retinal formed.
- The extracted sample is then analyzed by HPLC to identify and quantify the amount of retinal produced.
- The rate of retinal formation from the target carotenoid is compared to that of the positive control (beta-carotene).

The following diagram illustrates the general workflow of an in vitro carotenoid cleavage assay.

Caption: Workflow for in vitro BCMO1 cleavage assay.

Signaling Pathway for Provitamin A Conversion

The conversion of provitamin A carotenoids, including **torulene** and beta-carotene, to the active form of vitamin A (retinoic acid) involves a series of enzymatic steps primarily occurring in the intestinal enterocytes.

The process begins with the uptake of carotenoids into the enterocyte. Inside the cell, BCMO1 cleaves the carotenoid molecule to yield retinal. Retinal can then be either reduced to retinol by retinol dehydrogenases or oxidized to retinoic acid. Retinol can be esterified to form retinyl esters, which are then packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream. Retinoic acid can directly enter the portal circulation.

The following diagram illustrates the signaling pathway for the conversion of provitamin A carotenoids.

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- To cite this document: BenchChem. [Torulene: A Potent Provitamin A Source with Efficacy Comparable to Beta-Carotene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238558#efficacy-of-torulene-as-a-provitamin-a-source-compared-to-other-carotenoids]

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